Bis(N-pantothenylamidoethyl) disulfide

Übersicht

Beschreibung

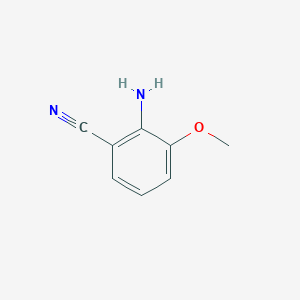

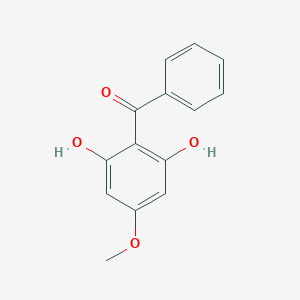

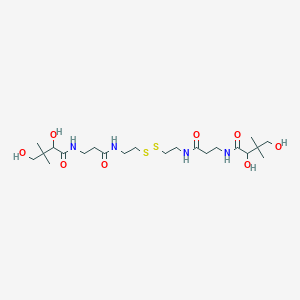

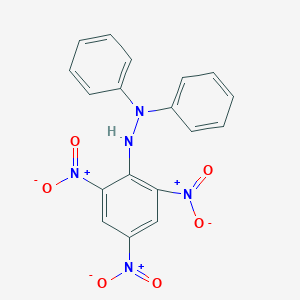

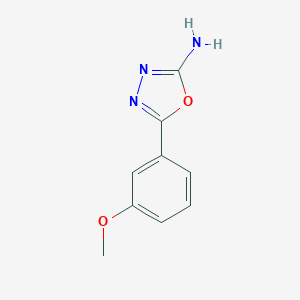

Bis(N-pantothenylamidoethyl) disulfide, also known as D-Pantethine, is a form of pantothenic acid or vitamin B5 . It is a synthetic organic compound with the empirical formula C22H42N4O8S2 and a molecular weight of 554.72 . It is also referred to as the LBF factor . This compound is widely used in hair care products and personal care products .

Molecular Structure Analysis

The molecular structure of Bis(N-pantothenylamidoethyl) disulfide is represented by the Hill Notation: C22H42N4O8S2 . The InChI string and SMILES string provide more detailed structural information .Wissenschaftliche Forschungsanwendungen

Catalyst-Free Room-Temperature Self-Healing Elastomers

Bis(4-aminophenyl) disulfide, similar in structure to Bis(N-pantothenylamidoethyl) disulfide, has been utilized as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).

Electrosynthesis in Organic Chemistry

In organic synthesis, compounds structurally related to Bis(N-pantothenylamidoethyl) disulfide, such as Bis(dialkylthiocarbamoyl) disulfides, have been synthesized directly from dialkylamines and carbon disulfide. This process involves electrolysis under constant voltage in a two-layer system of solvents (Torii et al., 1978).

Material and Device Properties of Monolayer Molybdenum Disulfide

Bis(trifluoromethane) sulfonimide superacid, which shares some chemical properties with Bis(N-pantothenylamidoethyl) disulfide, has been used to modify material and device properties of monolayer molybdenum disulfide. This includes the transformation of trions to neutral excitons and a significant reduction in mid-gap trap states (Alharbi et al., 2017).

Synthesis of Phosphorothioate Oligonucleotide Analogues

Aromatic disulfides, similar to Bis(N-pantothenylamidoethyl) disulfide, have been developed as sulfurizing agents for the synthesis of phosphorothioate oligonucleotide analogues. These compounds are efficient in converting internucleotide cyanoethyl phosphite to the phosphorothioate triester (Efimov et al., 1995).

Vulcanization Reactions in Polymer Science

In polymer science, compounds like Bis(diisopropyl)thiophosphoryl disulfide, structurally related to Bis(N-pantothenylamidoethyl) disulfide, have been used as sulfur donors in vulcanization reactions for cis-1,4-polyisoprene. They contribute to the formation of various types of crosslinks in the vulcanization process (Pimblott et al., 1975).

Development and Validation of Analytical Methods

Pantethine, a compound closely related to Bis(N-pantothenylamidoethyl) disulfide, has been the subject of stability-indicating LC-UV methods for its determination and the identification of its degradation products in pharmaceutical formulations (Canavesi et al., 2014).

Semiconductor Electroplating Processes

Bis-(3-sodiumsulfopropyl disulfide) (SPS), sharing functional similarities with Bis(N-pantothenylamidoethyl) disulfide, is utilized in the semiconductor copper electroplating process. It is crucial for promoting "bottom-up filling" and its decomposition impacts the process efficiency (Hung et al., 2008).

Eigenschaften

IUPAC Name |

N-[3-[2-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYOLJPSHDSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015707 | |

| Record name | N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(N-pantothenylamidoethyl) disulfide | |

CAS RN |

16816-67-4, 138148-35-3 | |

| Record name | pantethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)